methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
Methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound characterized by its pyrido[2,3-d]pyrimidine core. The structure is complex, combining ethoxy and methyl ester functionalities, making it a unique scaffold for a wide array of scientific explorations.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the condensation of appropriate precursors. One typical method involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrido[2,3-d]pyrimidine core. Subsequent alkylation and esterification steps, under carefully controlled temperatures and pH, yield the final product. Key reagents include:
Ethyl acetoacetate
Urea
Alkylating agents
Acids and bases for pH control
Industrial Production Methods
On an industrial scale, the process is optimized for higher yield and efficiency. Utilizing continuous flow reactors and automated systems ensures consistent quality. Solvent recovery and waste minimization are critical components, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate undergoes oxidation reactions typically with strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation methods or by using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, lithium aluminum hydride.
Substitution: Sodium hydride, various alkyl halides.
Major Products
Oxidation yields carboxylic acid derivatives.
Reduction often produces corresponding alcohols.
Substitution can lead to a variety of alkylated or acylated products.
Scientific Research Applications
Methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate has found applications across multiple fields:
Chemistry: Used as a building block for complex molecule synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for anti-cancer properties due to its ability to interact with DNA synthesis pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets. In biological systems, it can inhibit enzymes involved in nucleic acid synthesis by mimicking natural substrates. This interaction disrupts normal cellular processes, offering potential therapeutic benefits in cancer treatment.
Comparison with Similar Compounds
Comparing methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate with similar compounds:
Similar Compounds: Methyl 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate, Ethyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate.
Uniqueness: The combination of ethoxy and methyl ester functionalities in this compound provides unique reactivity and biological activity not seen in its analogs. This uniqueness often translates to higher specificity in its applications.
So, there you have it—a deep dive into the world of this compound, touching on its synthesis, reactions, applications, and more. Anything else you'd like to explore about this fascinating compound?
Biological Activity
Methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C12H14N2O4
- Molecular Weight : 250.25 g/mol
- CAS Number : Not specified in the available literature.
The structure includes a pyrido[2,3-d]pyrimidine core, which is known for various biological activities including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research has indicated that compounds with a pyrido[2,3-d]pyrimidine structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of this structure can inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells. Inhibition of DHFR leads to reduced cell proliferation and induction of apoptosis in cancer cells .
- Case Studies :
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promising anti-inflammatory effects.
- Mechanism : The compound appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Research Findings : In vitro studies indicated that the compound significantly reduced inflammation markers in human cell lines exposed to inflammatory stimuli, suggesting its potential as a therapeutic agent for inflammatory disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for its therapeutic application.
Property | Value |
---|---|
Absorption | Rapidly absorbed |
Distribution | Widely distributed in tissues |
Metabolism | Primarily hepatic |
Excretion | Renal |
Toxicity | Low toxicity observed in animal models |
Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses. Long-term studies are necessary to fully elucidate its safety profile.
Properties
IUPAC Name |
methyl 2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-4-21-8-5-6-14-11-10(8)12(18)16(7-9(17)20-3)13(19)15(11)2/h5-6H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBVBTKKNIYUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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